5-[(3-Carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
5-[(3-carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO7S/c16-12-5-4-10(7-11(12)14(19)20)23(21,22)15-9-3-1-2-8(6-9)13(17)18/h1-7,15-16H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPNPKCJKZQBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid typically involves the reaction of 3-carboxybenzenesulfonamide with 2-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(3-Carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxy group can be reduced to an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[(3-Carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 5-[(3-Carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to a decrease in the production of inflammatory mediators or the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The compound’s uniqueness lies in its sulfamoyl linkage and dual carboxylic acid groups (one from the benzoic acid core and another from the 3-carboxyphenyl substituent). Key comparisons with analogues include:
*Estimated via molecular formula; †Discrepancy noted in (reported MW 219.24 conflicts with formula-derived ~327.5).
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The dual carboxylic acid groups in the target compound likely improve water solubility compared to lipophilic analogues like 5-(bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid. However, high polarity may limit membrane permeability .
- Antimicrobial Activity : Sulfonamide derivatives (e.g., 5-(4-chlorophenylsulfonamido)-2-hydroxybenzoic acid) exhibit antibacterial effects, suggesting the target compound’s sulfamoyl group may confer similar activity . Diazenyl-substituted analogues (e.g., 5-((4-bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid) show enhanced antimicrobial potency due to electron-withdrawing substituents .
- Anti-Inflammatory Potential: Carboxylic acid derivatives like 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid demonstrate anti-inflammatory effects in preclinical models, suggesting the target compound’s carboxyphenyl group may modulate similar pathways .
Pharmacokinetics and Toxicity
- Metabolism : Carboxylic acid substituents (e.g., in ) enhance renal excretion due to ionization at physiological pH. The target compound’s dual acids may further reduce systemic exposure .
- Toxicity : Structural relatives like brominated derivatives () show manageable toxicity profiles in rodents, but sulfonamides require monitoring for hypersensitivity reactions .
Biologische Aktivität
5-[(3-Carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid, also known by its CAS number 303793-51-3, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article will provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
5-[(3-Carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid features a sulfonamide group attached to a hydroxybenzoic acid framework, which contributes to its unique biological properties. The structural formula can be represented as follows:
This compound exhibits both hydrophilic and hydrophobic characteristics, influencing its interactions with biological targets.
The biological activity of 5-[(3-Carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which can lead to reduced production of pro-inflammatory mediators.
- Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.
- Modulation of Cellular Signaling : The compound may influence signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory Activity
Research indicates that 5-[(3-Carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid possesses significant anti-inflammatory properties. A study demonstrated that the compound effectively reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting potential applications in treating neuroinflammatory conditions .
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. In vitro studies have indicated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
Preliminary investigations suggest that 5-[(3-Carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress. Results indicated that treatment with 5-[(3-Carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid significantly improved cell viability and reduced markers of oxidative damage.
- Inflammation in CNS Disorders : In a model of multiple sclerosis, administration of the compound resulted in decreased inflammatory responses and improved clinical outcomes, highlighting its potential for treating central nervous system (CNS) disorders.
Comparative Analysis
To better understand the unique properties of 5-[(3-Carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid, it is beneficial to compare it with similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 5-Aminosalicylic Acid | Anti-inflammatory | Inhibition of leukotriene synthesis |
| Sulfanilamide | Antimicrobial | Inhibition of bacterial folate synthesis |
| Acetylsalicylic Acid (Aspirin) | Analgesic/Anti-inflammatory | COX inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[(3-Carboxyphenyl)sulfamoyl]-2-hydroxybenzoic acid, and how can intermediates be optimized?
- Methodology : Synthesis typically involves sulfonamide coupling between 3-carboxyphenylsulfonyl chloride and 2-hydroxybenzoic acid derivatives. Optimize intermediates via controlled pH (e.g., 7–9) to prevent premature hydrolysis of the sulfonyl chloride. Purification steps may include recrystallization from ethanol/water mixtures or silica gel chromatography .
- Validation : Confirm intermediates using -NMR (e.g., sulfonamide proton at δ 10–12 ppm) and HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Approach :
- Quantitative Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and comparison to a certified reference standard .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion ([M-H]⁻ expected ~362.04 m/z) and FT-IR for functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Screening Strategy :
- Enzyme Inhibition : Test against cyclooxygenase (COX) or carbonic anhydrase isoforms due to structural similarity to salicylate derivatives. Use fluorometric assays with IC₅₀ determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations, with cisplatin as a positive control .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Method :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for sulfonamide reactivity .
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic contacts with Phe518 .
Q. How to resolve contradictions in observed biological activity across different studies?
- Troubleshooting Framework :
- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, solvent DMSO ≤0.1% to avoid cytotoxicity artifacts) .
- Factorial Design : Apply 2³ factorial experiments to isolate variables (e.g., concentration, incubation time, cell line variability) .
Q. What strategies improve stability during in vitro and in vivo studies?
- Degradation Analysis :
- Stress Testing : Expose the compound to UV light (320–400 nm), elevated temperatures (40°C), and varying pH (2–12) for 48 hours. Monitor degradation via HPLC .
- Formulation : Encapsulate in PLGA nanoparticles (75:25 lactide:glycolide ratio) to enhance aqueous solubility and prolong half-life .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- SAR Workflow :
- Core Modifications : Synthesize analogs with halogen substitutions at the phenyl ring or esterification of the carboxylic acid group.
- Data Correlation : Use multivariate regression to link logP (calculated via ChemAxon) with observed IC₅₀ values. Cluster analysis (e.g., PCA) identifies key substituents driving activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
